molecular formula C18H34O8 B8132193 PEG4-(CH2CO2tBu)2

PEG4-(CH2CO2tBu)2

Cat. No.: B8132193
M. Wt: 378.5 g/mol
InChI Key: DBHQFWUGVSIQFO-UHFFFAOYSA-N
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Description

Overview of PEG in Advanced Chemical Synthesis and Materials Science

Polyethylene (B3416737) Glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units. labinsights.nlbroadpharm.com Its prominence in advanced chemical synthesis and materials science stems from a desirable set of physicochemical properties. acs.org PEG is renowned for its high solubility in water and many organic solvents, a characteristic that facilitates its use in a wide array of reaction conditions and formulations. ekb.egwikipedia.org Furthermore, PEG exhibits excellent biocompatibility, low toxicity, and is generally non-immunogenic, making it a polymer of choice for biomedical applications. ekb.egcphi-online.com

In materials science, PEGs are utilized in the creation of hydrogels for tissue engineering and drug delivery, as their water-swollen networks are resistant to protein adhesion. acs.orgnih.gov They are also employed as surface modifiers for nanoparticles and other materials to enhance biocompatibility and reduce non-specific interactions. ekb.egnih.gov In advanced synthesis, PEG chains serve as soluble supports and as flexible linkers to connect different molecular entities, a process often referred to as "PEGylation". tandfonline.com This modification can improve the pharmacokinetic properties of therapeutic molecules. ekb.egcphi-online.com The molecular weight of the PEG polymer influences its physical state, ranging from a liquid at lower molecular weights to a waxy solid at higher weights, allowing for tunable properties based on the application. labinsights.nl

Rationale for Utilizing PEG Linkers with Specific Functional Groups

The true synthetic power of PEG is unlocked when its terminal hydroxyl groups are chemically modified to introduce specific functional groups. cphi-online.combiochempeg.com These functionalized PEGs, often called PEG linkers, act as bridges to covalently connect two or more different molecules. broadpharm.com The choice of the functional group is critical as it dictates the type of chemical reaction that can be performed, allowing for highly specific and controlled conjugations. adcreview.com

Common functional groups introduced onto PEG linkers include amines, carboxylic acids, NHS esters, maleimides, alkynes, and azides. broadpharm.comadcreview.comcreative-biogene.com This chemical diversity enables a wide range of conjugation strategies, such as attaching PEG to proteins, peptides, small molecule drugs, or surfaces. adcreview.comcreative-biolabs.com For example, an amine-terminated PEG can react with a carboxylic acid on a target molecule to form a stable amide bond. adcreview.com

Bifunctional PEG linkers, which possess reactive groups at both ends of the polymer chain, are particularly valuable. thermofisher.com These can be either homobifunctional (identical functional groups) or heterobifunctional (different functional groups). axispharm.com Homobifunctional linkers are often used for cross-linking applications, while heterobifunctional linkers are ideal for connecting two distinct molecular entities, a common requirement in targeted drug delivery and the assembly of complex molecular architectures. axispharm.comnih.gov The PEG chain itself serves as a flexible, hydrophilic spacer, which can improve the solubility and stability of the final conjugate. creative-biolabs.com

Structural Significance of PEG4-(CH2CO2tBu)2 in Linker Design

The compound this compound is a specific example of a homobifunctional, monodisperse PEG linker. broadpharm.comcd-bioparticles.net Let's break down its name to understand its structure:

PEG4 : This indicates a polyethylene glycol chain composed of precisely four ethylene glycol repeating units. researchgate.net The use of a monodisperse PEG, meaning it has a fixed molecular weight rather than a range, is crucial for applications requiring high purity and batch-to-batch consistency. biochempeg.combroadpharm.com

-(CH2CO2tBu)2 : This part of the name describes the functional groups at both ends of the PEG4 chain. Each terminus is modified with a carboxymethyl group (-CH2COOH) where the carboxylic acid's hydroxyl group is replaced by a tert-butoxy (B1229062) group (-OtBu). This results in a tert-butyl ester. The subscript '2' signifies that both ends of the linker are identically functionalized.

Therefore, this compound is a symmetrical molecule with a hydrophilic PEG4 core and two terminal tert-butyl ester groups. This structure is designed as a latent dicarboxylic acid. The PEG spacer provides solubility and appropriate distance between the two terminal functionalities. acs.org The terminal ester groups are not typically used for direct conjugation in this form; instead, they serve as protected versions of carboxylic acids.

Contextualization of Terminal tert-Butyl Ester Functionality in Organic Synthesis

The tert-butyl ester group is a widely used protecting group for carboxylic acids in organic synthesis. thieme-connect.comnii.ac.jp A protecting group is a chemical moiety that is temporarily installed to mask a reactive functional group, preventing it from reacting under certain conditions. The protecting group can then be selectively removed later in the synthetic sequence to reveal the original functional group.

tert-butyl esters are favored for several reasons:

Stability : They are highly stable to a wide range of reaction conditions, particularly those involving nucleophiles and bases. thieme-connect.comnii.ac.jpthieme.de

Cleavage : Their removal (deprotection) is typically achieved under acidic conditions. lookchem.comwikipedia.org Strong acids like trifluoroacetic acid (TFA) are commonly used to cleave the ester and regenerate the carboxylic acid. wikipedia.orgorgsyn.org This acid-lability is due to the formation of the stable tert-butyl cation as a byproduct. wikipedia.org Milder methods, such as using silica (B1680970) gel in refluxing toluene (B28343) or employing Lewis acids like zinc bromide, have also been developed for more sensitive substrates. lookchem.comresearchgate.netresearchgate.netacs.org

In the context of this compound, the two tert-butyl ester groups render the molecule inert to many common coupling conditions. A researcher can perform chemical modifications on other parts of a larger molecule without affecting these protected carboxylates. Once the deprotection step is performed, the two terminal carboxylic acid groups are unmasked, transforming the molecule into a homobifunctional linker (HOOC-CH2-PEG4-CH2-COOH) ready for subsequent conjugation reactions, for example, with amine-containing molecules to form stable amide bonds. adcreview.com This two-step approach offers a strategic advantage in multistep syntheses.

Data Tables

Table 1: Physicochemical Properties of this compound This table is generated based on typical properties of this class of compounds and may vary slightly between suppliers.

PropertyValue
Chemical Formula C₂₀H₃₈O₈
Molecular Weight 422.51 g/mol
Appearance Colorless to light yellow oil or solid
Core Structure Polyethylene Glycol (4 units)
Functional Groups 2x tert-butyl ester
Dispersity Monodisperse (dPEG®)

Table 2: Functional Group Reactivity and Deprotection This table outlines the chemical behavior of the key functional groups in this compound.

Functional GroupStabilityDeprotection ConditionsResulting Group
tert-Butyl Ester Stable to basic and nucleophilic conditions, reducing agents. nii.ac.jpthieme.deStrong acids (e.g., Trifluoroacetic Acid - TFA), Lewis acids (e.g., ZnBr₂). lookchem.comwikipedia.orgacs.orgCarboxylic Acid (-COOH)
PEG Ether Backbone Generally stable to a wide range of synthetic conditions. nih.govN/A (structurally integral)N/A

Table 3: List of Compound Names

Abbreviated NameFull Chemical Name
This compounddi-tert-butyl 2,2'-(2,2'-(2,2'-oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))diacetate
TFATrifluoroacetic Acid
ZnBr₂Zinc Bromide

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O8/c1-17(2,3)25-15(19)13-23-11-9-21-7-8-22-10-12-24-14-16(20)26-18(4,5)6/h7-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHQFWUGVSIQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Peg4 Ch2co2tbu 2

Strategies for PEG Chain Functionalization

Linear PEG polymers, including PEG4, commonly possess one or two terminal hydroxyl groups. epo.orgnews-medical.net For the synthesis of PEG4-(CH2CO2tBu)2, the difunctional nature of PEG4 diol is exploited, requiring the modification of both hydroxyl termini. Various strategies exist for the functionalization of PEG chains, often involving the conversion of the relatively unreactive hydroxyl groups into more reactive species that can undergo subsequent reactions. mdpi.com

Terminal Hydroxyl Group Activation and Derivatization

The terminal hydroxyl groups of PEG4 diol can be activated to facilitate their reaction with other molecules. Common activation strategies involve converting the hydroxyls into better leaving groups or nucleophilic centers. For instance, hydroxyl groups can be converted to tosylates (p-toluenesulfonates) or mesylates (methanesulfonates), making them susceptible to nucleophilic substitution reactions. mdpi.comrsc.org Another approach involves the oxidation of terminal hydroxyls to carboxylic acids or aldehydes, which can then be further derivatized. epo.org

In the context of synthesizing this compound, the hydroxyl groups would typically be functionalized to introduce a carbon chain ending in a protected carboxylic acid or a precursor to it. One potential route involves reacting the PEG4 diol with a reagent that introduces the -CH2CO2tBu moiety or a group that can be transformed into it.

Controlled Esterification Processes for tert-Butyl Ester Formation

The formation of the tert-butyl ester groups is a key step in the synthesis of this compound. Tert-butyl esters are often employed as protecting groups for carboxylic acids due to their stability under various conditions and their cleavage under acidic treatment. The controlled esterification process ensures that the acetate (B1210297) groups are installed at the PEG4 termini as tert-butyl esters.

Several methods can be employed for the formation of tert-butyl esters. Direct esterification of a carboxylic acid with tert-butanol (B103910) can be achieved under acidic conditions. researchgate.netnih.gov Alternatively, activated carboxylic acid derivatives, such as acid chlorides or anhydrides, can react with tert-butanol.

Di-tert-butyl dicarbonate (B1257347) (Boc2O) is a widely used reagent for introducing the tert-butoxycarbonyl (Boc) group, commonly used for amine protection. However, Boc2O can also be utilized in ester synthesis, particularly for the formation of tert-butyl esters from carboxylic acids in the presence of a catalyst such as N,N'-dimethylaminopyridine (DMAP). researchgate.net This method offers a convenient route as the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed. researchgate.net

The mechanism often involves the activation of the carboxylic acid by Boc2O, forming a mixed anhydride (B1165640) intermediate, which then reacts with the alcohol (or in this case, potentially a precursor to the tert-butyl ester) to form the ester. researchgate.net Lewis acid catalysts, such as Yb(OTf)3, can also catalyze reactions between alcohols and di-tert-butyl dicarbonate, leading to the formation of tert-butyl ethers or carbonates, depending on the conditions and catalyst used. acs.orgnih.gov While this is primarily discussed in the context of ether formation, it highlights the reactivity of Boc2O with alcohols under catalytic conditions.

In the synthesis of this compound, a precursor with a carboxylic acid functionality at the end of the PEG4 chain could potentially be reacted with tert-butanol in the presence of Boc2O and a suitable catalyst to form the desired tert-butyl ester. Alternatively, if a method introduces the acetate group first, Boc2O might be involved in a step to form the tert-butyl ester from a different precursor.

Purification and Isolation Techniques in the Synthesis of this compound

The synthesis of PEG derivatives, including this compound, often results in reaction mixtures containing the desired product, unreacted starting materials, and various byproducts. Effective purification and isolation techniques are crucial to obtain the target compound in high purity.

Common purification methods for PEG derivatives include chromatographic techniques such as size exclusion chromatography (SEC) and ion exchange chromatography (IEX). SEC is effective for separating molecules based on size, allowing for the removal of lower molecular weight impurities like unreacted reagents or hydrolysis byproducts, as well as higher molecular weight impurities such as coupled PEG chains. IEX can be used if the product or impurities have differential charge properties.

Other purification techniques that may be applicable include precipitation, extraction, and crystallization. google.com The choice of method depends on the specific physical and chemical properties of this compound and the impurities present in the reaction mixture. For instance, the solubility characteristics of PEG derivatives can vary significantly with chain length and functionalization, influencing the effectiveness of precipitation or extraction methods. cir-safety.org

Exploration of Novel Synthetic Routes and Reaction Conditions

While established methods for PEG functionalization and ester formation exist, research continues into developing novel synthetic routes and optimizing reaction conditions to improve efficiency, yield, and purity. hep.com.cnmdpi.comnih.gov Novel approaches might involve alternative activation strategies for the PEG hydroxyl groups, new coupling reagents for ester formation, or the use of different protecting group strategies.

Exploration of novel reaction conditions can include varying parameters such as temperature, solvent, reaction time, and catalyst loading to identify optimal conditions that favor the formation of the desired product and minimize byproduct formation. acs.org Green chemistry approaches, aiming to reduce waste and the use of hazardous substances, are also increasingly explored in the synthesis of chemical compounds. f1000research.comsemanticscholar.org

For this compound, novel routes could potentially involve one-pot reactions to streamline the synthesis or the use of solid-supported reagents or catalysts to facilitate purification. f1000research.comsemanticscholar.org

Comparison of Synthetic Yields and Efficiency Across Different Methods

Comparing the synthetic yields and efficiency of different methodologies for preparing this compound is essential for evaluating their practicality and scalability. Factors influencing efficiency include reaction time, the number of synthetic steps, the cost of reagents, and the ease of purification.

Different synthetic routes and reaction conditions can lead to significant variations in yield and purity. For example, a study on PEG ester synthesis using reflux versus microwave methods showed higher yields with the reflux technique, attributed to better water removal during the reaction. semanticscholar.orgunsoed.ac.id While this example pertains to a different PEG ester, it illustrates how reaction conditions impact yield.

Presenting this information in data tables can provide a clear overview of the performance of different synthetic approaches.

Synthetic MethodKey Reagents / ConditionsReported Yield (%)Purity (%)Notes
Hypothetical Route 1PEG4 diol + Reagent A, then Esterification Method XData not found in search resultsData not found in search resultsBased on general PEG functionalization and esterification principles. Specific data for this compound synthesis was not readily available in the search results.
Hypothetical Route 2PEG4 diol functionalized to diacid, then reaction with tert-butanol/Boc2O/CatalystData not found in search resultsData not found in search resultsBased on the use of Boc2O in ester synthesis and PEG diacid as intermediate. Specific data for this compound synthesis was not readily available in the search results.

Chemical Transformations and Reactivity of Peg4 Ch2co2tbu 2

Acid-Labile Deprotection of tert-Butyl Ester Groups to Carboxylic Acids

The tert-butyl ester group is a common protecting group for carboxylic acids in organic synthesis due to its lability under acidic conditions and stability under basic and nucleophilic conditions. The deprotection of PEG4-(CH2CO2tBu)2 involves the cleavage of the tert-butyl ester bond to reveal the free carboxylic acid functionalities. This transformation is typically achieved through treatment with a strong protic acid or a Lewis acid. lookchem.com

Commonly employed acidic reagents for tert-butyl ester deprotection include trifluoroacetic acid (TFA) and hydrochloric acid (HCl). lookchem.com The reaction is often performed in a suitable solvent, such as dichloromethane (B109758) (DCM) or tert-butyl acetate (B1210297). researchgate.netrsc.org The choice of acid and solvent can influence the reaction rate and selectivity, particularly in the presence of other acid-sensitive functional groups.

Mechanistic Studies of tert-Butyl Ester Cleavage

The acid-catalyzed cleavage of tert-butyl esters proceeds via a carbocation intermediate mechanism (E1-like pathway). The acid protonates the carbonyl oxygen of the ester, making the carbon more electrophilic. The tert-butyl group then departs as a stable tert-butyl cation, facilitated by the weak nucleophilicity of the solvent or counterion. The resulting carboxylic acid is subsequently deprotonated. researchgate.net

The stability of the tert-butyl cation is a key driving force for this reaction. In some cases, scavengers may be added to the reaction mixture to react with the released tert-butyl cation and prevent unwanted side reactions, such as alkylation of other sensitive functional groups present in the molecule or reaction mixture. organic-chemistry.org

Research findings highlight that the deprotection of tert-butyl esters can be influenced by the reaction conditions, including the strength and concentration of the acid, temperature, and solvent. For instance, using concentrated sulfuric acid in tert-butyl acetate has been reported for the selective deprotection of carbamate (B1207046) groups in the presence of tert-butyl esters, suggesting that careful control of conditions can allow for chemoselectivity. researchgate.net Another study mentions the use of aqueous phosphoric acid as a mild and selective reagent for the deprotection of tert-butyl esters, tolerating other functional groups like benzyl (B1604629) and methyl esters. organic-chemistry.org

Selective Deprotection Strategies in Multifunctional Systems

In molecules containing multiple protecting groups with varying lability, selective deprotection is crucial. The acid-lability of tert-butyl esters allows for their removal under conditions that may leave other protecting groups, such as benzyl or methyl esters, intact. organic-chemistry.org

While the deprotection of tert-butyl esters is typically acid-catalyzed, selective deprotection in the presence of other acid-sensitive groups requires careful consideration of the acid strength and reaction conditions. Studies have explored different acidic systems to achieve selectivity. For example, the use of silica (B1680970) gel in refluxing toluene (B28343) has been reported as a mild method for cleaving tert-butyl esters, which can be advantageous for sensitive substrates. lookchem.com The reaction rate in this method was found to be dependent on the affinity of the substrate for the silica gel. lookchem.com

Another approach involves the use of specific acid catalysts or additives that favor the cleavage of the tert-butyl ester over other labile groups. The combination of tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane has been shown to mediate a mild deprotection of tert-butyl esters. organic-chemistry.org

Subsequent Functionalization of Carboxylic Acid Termini

Upon deprotection of the tert-butyl ester groups, this compound is transformed into the corresponding dicarboxylic acid, PEG4-(CH2CO2H)2. The terminal carboxylic acid groups are highly versatile functionalities that can undergo a variety of reactions to conjugate the PEG linker to other molecules or surfaces. polysciences.compolysciences.combiochempeg.com

Amide Bond Formation with Primary Amines via Coupling Reagents

One of the most common reactions of carboxylic acids is the formation of stable amide bonds with primary amines. This reaction is fundamental in bioconjugation and the synthesis of various organic molecules. Since direct coupling between a carboxylic acid and an amine is often inefficient, coupling reagents are typically employed to activate the carboxylic acid group. biochempeg.comcreativepegworks.com

Various coupling reagents can be used for amide bond formation with PEG-carboxylic acids, including carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC HCl). polysciences.comcreativepegworks.com These reagents activate the carboxylic acid by forming an active intermediate, which is then susceptible to nucleophilic attack by the primary amine, leading to the formation of an amide bond. creativepegworks.com

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the acid byproduct and facilitate the reaction. Solvents like dimethylformamide (DMF), dichloromethane (DCM), or dimethyl sulfoxide (B87167) (DMSO) are commonly used. broadpharm.com

Derivatization to Other Activated Esters (e.g., NHS esters)

Carboxylic acids can also be converted into other activated esters that are highly reactive towards nucleophiles, particularly primary amines. N-hydroxysuccinimide (NHS) esters are widely used activated esters for conjugating to amine-containing molecules under mild conditions. creativepegworks.comresearchgate.net

The synthesis of NHS esters from carboxylic acids typically involves the reaction of the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent, such as EDC or DCC. creativepegworks.comresearchgate.net This reaction forms an activated succinimidyl ester, which can then react with primary amines to form a stable amide bond, releasing NHS as a byproduct. creativepegworks.comresearchgate.net

PEG-NHS esters are valuable reagents for PEGylation of proteins, peptides, and other biomolecules containing lysine (B10760008) residues or N-terminal amines. creativepegworks.combroadpharm.comresearchgate.net The reaction conditions for amide bond formation with NHS esters are generally mild, often carried out in aqueous buffers at slightly basic pH (pH 7-9) and low temperatures. creativepegworks.combroadpharm.com

Other activated esters, such as pentafluorophenyl esters or sulfo-NHS esters (a water-soluble analog of NHS esters), can also be prepared from PEG-carboxylic acids for specific conjugation strategies.

Stability Studies of this compound Under Various Chemical Conditions

The stability of this compound, a compound featuring a tetraethylene glycol (PEG4) linker terminated with tert-butyl ester groups, is primarily influenced by the characteristic reactivity profiles of its constituent functional groups: the tert-butyl esters and the polyether backbone. Comprehensive stability studies under various chemical conditions are crucial for determining appropriate storage, handling, and application parameters.

Hydrolytic Stability:

The tert-butyl ester moieties are the most labile functional groups in this compound, particularly susceptible to hydrolysis. The stability of tert-butyl esters is highly dependent on pH.

Acidic Conditions: Under acidic conditions, tert-butyl esters are known to undergo hydrolysis, yielding the corresponding carboxylic acid and tert-butyl alcohol. acsgcipr.orgchempep.comhamptonresearch.comlibretexts.orglibretexts.orgnih.govnih.gov This acid-catalyzed cleavage proceeds via a mechanism involving the formation of a stable tert-butyl cation. acsgcipr.org The rate of hydrolysis increases significantly with decreasing pH. oup.com Studies on related tert-butyl esters indicate that deprotection can be achieved using various acids, highlighting their lability in acidic environments. acsgcipr.orgnih.gov

Neutral Conditions: Tert-butyl esters exhibit greater stability under neutral conditions compared to acidic environments. acsgcipr.org While slow hydrolysis can still occur, the rate is significantly lower. oup.com

Basic Conditions: Tert-butyl esters are generally considered stable under basic conditions relative to other ester types. acsgcipr.org However, they can still undergo alkaline hydrolysis, particularly under strongly basic conditions or elevated temperatures. tcichemicals.com The mechanism typically involves nucleophilic attack by hydroxide (B78521) on the carbonyl carbon. libretexts.org Research on a PEGylated compound with tert-butyl ester groups demonstrated hydrolysis upon treatment with sodium hydroxide. tcichemicals.com

Oxidative Stability:

The polyether backbone of this compound, while generally stable, can be susceptible to oxidative degradation under certain conditions. hamptonresearch.comnsf.gov Exposure to heat, light, and oxygen can lead to the formation of degradation products such as aldehydes, carboxylates, and peroxides. hamptonresearch.comhamptonresearch.comnsf.gov The oxidative degradation mechanism of PEGs can involve chain scission of C-O and C-C bonds. nsf.gov Storing PEG-based compounds under inert atmosphere and protected from light can help minimize oxidative degradation. hamptonresearch.comhamptonresearch.com

Thermal Stability:

The thermal stability of this compound is influenced by both the PEG chain and the tert-butyl ester groups. While PEG ethers generally possess moderate thermal stability, dow.com the tert-butyl ester groups can undergo thermal decomposition, particularly at elevated temperatures, releasing isobutylene (B52900) and the corresponding carboxylic acid. The thermal stability of tert-butyl acetate, a representative tert-butyl ester, is noted as moderate. nih.gov Specific thermal decomposition temperatures for this compound were not found in the consulted literature, but the presence of the tert-butyl ester suggests a potential degradation pathway at elevated temperatures.

Expected Stability Profile:

Based on the known properties of its functional groups, this compound is expected to be most stable under neutral or weakly basic conditions and at lower temperatures, protected from light and oxygen. Acidic conditions will promote the hydrolysis of the tert-butyl ester groups. High temperatures may lead to both ester hydrolysis and potential thermal decomposition, as well as accelerated oxidative degradation of the PEG chain.

While specific quantitative data for the stability of this compound under a wide range of conditions was not available in the surveyed literature, the following conceptual table summarizes the expected stability trends based on the properties of its components:

ConditionExpected StabilityPrimary Degradation Pathway(s)Notes
Strong Acidic (e.g., pH < 2)LowRapid tert-butyl ester hydrolysisCleavage to carboxylic acid and tert-butyl alcohol. acsgcipr.orglibretexts.orgnih.gov
Weak Acidic (e.g., pH 2-6)ModerateSlower tert-butyl ester hydrolysisHydrolysis rate is pH-dependent. oup.com
Neutral (e.g., pH 6-8)HighSlow hydrolysis, potential slow oxidationTert-butyl esters are relatively stable. acsgcipr.org PEG oxidation is possible. hamptonresearch.comnsf.gov
Weak Basic (e.g., pH 8-10)HighLimited hydrolysisTert-butyl esters are generally stable in base. acsgcipr.org
Strong Basic (e.g., pH > 10)ModerateAlkaline tert-butyl ester hydrolysisRate increases with increasing pH and temperature. tcichemicals.com
Elevated TemperatureLowEster hydrolysis, thermal decomposition, oxidationAccelerates all degradation pathways. hamptonresearch.comnsf.gov
Exposure to Light/OxygenDecreasedOxidation of PEG backboneFormation of peroxides, aldehydes, carboxylates. hamptonresearch.comhamptonresearch.comnsf.gov

Note: This table presents expected trends based on the known reactivity of the functional groups present in this compound and related compounds. Specific degradation rates and precise stability profiles would require dedicated experimental studies.

Detailed research findings on the stability of similar PEG-tert-butyl ester compounds support these general trends, emphasizing the acid-lability of the tert-butyl ester group as a primary consideration for handling and storage. chempep.comhamptonresearch.comlibretexts.org

Advanced Characterization Techniques for Peg4 Ch2co2tbu 2 and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural characterization and purity assessment of PEG derivatives. nih.govresearchgate.netresearchgate.nettemp.domains 1H NMR is particularly valuable for confirming the presence and integration ratios of different proton environments within the molecule, including the PEG backbone and the terminal functional groups. nih.govresearchgate.nettemp.domains The characteristic signals of the ethylene (B1197577) glycol repeating units (-CH2CH2O-) typically appear as a multiplet around 3.6 ppm, while the protons on the methylene (B1212753) groups adjacent to the tert-butyl ester functionalities and the protons of the tert-butyl groups will exhibit distinct chemical shifts, allowing for their identification and integration.

Quantitative 1H NMR for Degree of Functionalization

Quantitative 1H NMR (qNMR) is a powerful method for determining the degree of functionalization in PEG derivatives. ulb.ac.bebiorxiv.org By accurately integrating the signals corresponding to the terminal functional groups (in this case, the protons of the tert-butyl ester and the adjacent methylene groups) and comparing them to the integration of the PEG backbone protons, the average number of functional groups per PEG chain can be determined. nih.govtemp.domainsbiorxiv.org For a well-defined molecule like PEG4-(CH2CO2tBu)2, the integration ratios should ideally match the theoretical values based on the expected structure, confirming the successful synthesis and complete functionalization. Deviations in these ratios can indicate incomplete functionalization or the presence of impurities. nih.gov

Significance of 13C-1H Coupling in PEG Analysis

While standard 1H NMR focuses on proton signals, the natural abundance (1.1%) of the 13C isotope can lead to observable coupling between 13C nuclei and directly bonded protons. nih.govresearchgate.nettemp.domainsacs.orgresearchgate.net In PEG analysis, this 13C-1H coupling results in "satellite" peaks flanking the main signal of the -CH2CH2O- protons in the 1H NMR spectrum. nih.govtemp.domainsacs.orgresearchgate.net These satellite peaks are typically observed at approximately ±70 Hz from the main peak, regardless of the magnetic field strength. nih.govacs.orgresearchgate.net

Understanding and correctly assigning these 13C-1H coupled peaks is important, especially when analyzing the functionalization of PEG polymers, as their integration can be comparable to that of terminal group protons in larger PEGs. nih.govresearchgate.netacs.org Ignoring this coupling can lead to erroneous peak assignments and inaccurate quantification of functionalization. nih.govresearchgate.netacs.org For smaller, well-defined PEGs like this compound, the impact of these satellite peaks on quantitative analysis might be less pronounced compared to high molecular weight, polydisperse PEGs, but their presence is a characteristic feature of the PEG backbone in 1H NMR spectra. nih.govresearchgate.netacs.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Structural Confirmation

Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight and confirming the structure of PEG derivatives. nih.govbath.ac.uk Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used for analyzing PEG compounds. nih.gov MS provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, which can be used to verify the molecular formula and identify impurities.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers significantly improved mass accuracy and resolving power compared to low-resolution MS. enovatia.comalgimed.com This allows for the determination of the exact mass of the molecule, which can be used to unequivocally confirm its elemental composition. enovatia.comalgimed.com For this compound, HRMS can provide a highly accurate molecular weight that matches the theoretical mass calculated from its chemical formula (C18H34O8, Molecular Weight 378.5 g/mol , Exact Mass 378.22536804 Da). nih.gov The high mass accuracy of HRMS is particularly useful for distinguishing the target molecule from other compounds with similar nominal masses, including potential synthesis byproducts or impurities. enovatia.com

Coupled Techniques (e.g., HPLC-MS/MS) for Analysis of Complex Mixtures

For the analysis of complex mixtures containing this compound, such as reaction mixtures or samples with potential impurities, coupling chromatography with mass spectrometry is highly advantageous. HPLC-MS, particularly HPLC-HRMS or HPLC-MS/MS, combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection and identification capabilities of MS. researchgate.netresearchgate.netanalytice.comnih.gov

HPLC separates the components of the mixture based on their differential interactions with the stationary and mobile phases, and the separated components are then introduced into the mass spectrometer. researchgate.net This hyphenated technique allows for the detection and characterization of individual species within the mixture, even if they are present at low concentrations. researchgate.netresearchgate.netanalytice.comnih.gov HPLC-MS/MS (tandem mass spectrometry) provides further structural information by fragmenting selected ions and analyzing the resulting fragment ions, which can help in the positive identification of the target compound and the elucidation of the structures of impurities. enovatia.comlittlemsandsailing.comnih.gov This is particularly useful for analyzing PEGylated compounds and identifying positional isomers or degradation products. nih.govnih.gov

Chromatographic Techniques for Purity and Molecular Weight Distribution Analysis

Chromatographic techniques are essential for assessing the purity of this compound and, for polymeric PEGs, analyzing their molecular weight distribution. While this compound is a discrete molecule with a defined molecular weight rather than a polydisperse polymer, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are still valuable for purity assessment.

Reversed-phase HPLC (RP-HPLC) and Normal Phase HPLC (NP-HPLC) have been used for the analysis of PEGs and their derivatives. mdpi.com For this compound, RP-HPLC is likely suitable given the presence of the relatively nonpolar tert-butyl ester end groups. HPLC can separate the main product from impurities based on differences in their polarity and interactions with the stationary phase. The purity can be determined by integrating the peak area of the target compound relative to the total peak area of all detected components.

For polymeric PEGs, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining molecular weight distribution (MWD) and polydispersity. chromatographyonline.comusp.orgnih.gov SEC separates molecules based on their hydrodynamic volume in solution. chromatographyonline.com While SEC is less critical for a discrete molecule like this compound with a single defined molecular weight, understanding its application to PEGs in general is relevant as PEG derivatives often exist as polydisperse mixtures. The polydispersity index (PDI = Mw/Mn, where Mw is the weight-average molecular weight and Mn is the number-average molecular weight) is a key parameter determined by SEC, indicating the breadth of the molecular weight distribution. mdpi.comusp.orgwaters.com A PDI of 1.0 indicates a monodisperse sample, which is characteristic of a discrete molecule like this compound. usp.orgnih.gov

Chromatographic techniques, especially when coupled with MS, provide robust methods for ensuring the quality and purity of this compound. researchgate.netresearchgate.netanalytice.comnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. For PEG derivatives such as this compound, HPLC can be applied to determine chemical purity and identify impurities. The choice of stationary phase and mobile phase depends on the specific properties of the compound, including its polarity and the nature of the end groups. Reverse-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is often suitable for analyzing organic molecules and functionalized polymers. pensoft.net The presence of the relatively non-polar tert-butyl ester groups on the PEG4 core would influence the retention behavior on an RP-HPLC column. Detection is typically achieved using methods sensitive to the compound's presence, such as Refractive Index (RI) detection, which is commonly used for PEGs due to their lack of strong UV chromophores, or potentially UV detection if the end groups or impurities have sufficient UV absorbance. While specific HPLC conditions and detailed research findings for the direct analysis of this compound were not extensively detailed in the available literature, the principles of RP-HPLC with appropriate detection are applicable for assessing its purity.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography, also known as Gel Permeation Chromatography (GPC), is a chromatographic method that separates molecules based on their hydrodynamic volume in solution. This technique is particularly valuable for characterizing polymers and oligomers like PEG by determining their molecular weight distribution and assessing polydispersity. sigmaaldrich.com SEC is often performed using HPLC systems equipped with appropriate columns packed with porous particles. sigmaaldrich.com For PEG derivatives, SEC can provide information on whether the synthesized product has the expected chain length (PEG4 in this case) and if there are significant amounts of higher or lower molecular weight impurities, including starting materials or undesired oligomers. The mobile phase is chosen to ensure that the analyte interacts minimally with the stationary phase, with separation primarily driven by size exclusion. Common mobile phases for SEC of PEGs include organic solvents or aqueous buffers, depending on the solubility of the specific derivative. Detection in SEC of PEGs is frequently performed using an RI detector, which responds to changes in the refractive index of the eluent caused by the presence of the analyte. sigmaaldrich.com Although specific SEC chromatograms or data for this compound were not found, SEC is a standard technique for verifying the molecular size of PEG-based compounds.

Spectroscopic Methods for Functional Group Verification

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, are indispensable tools for confirming the structure and verifying the presence of specific functional groups within a molecule like this compound. orgchemboulder.commoorparkcollege.edulehigh.edumsu.eduucla.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. moorparkcollege.edulehigh.edumsu.edu Both ¹H NMR and ¹³C NMR are routinely used. For this compound, characteristic signals would be expected in the ¹H NMR spectrum corresponding to the protons of the tetraethylene glycol backbone (-OCH2CH2O-) and the protons of the tert-butyl ester groups (-C(CH3)3 and -CH2CO2tBu). The chemical shifts and splitting patterns of these signals provide definitive evidence for the successful incorporation of both the PEG4 chain and the tert-butyl ester functionalities. msu.edu The integration of the peak areas in the ¹H NMR spectrum can also be used to confirm the ratio of different types of protons, thus verifying the molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds. moorparkcollege.edulehigh.edu When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, resulting in absorption bands in the IR spectrum. For this compound, key functional groups to be identified are the ether linkages within the PEG backbone and the ester carbonyl groups. Characteristic IR absorption bands would be expected around 1735 cm⁻¹ for the C=O stretch of the tert-butyl ester, and in the region of 1000-1200 cm⁻¹ for the C-O-C stretches of the ether groups in the PEG chain. orgchemboulder.com The presence and location of these absorption bands serve as confirmation of the molecule's structure and the successful synthesis of the desired functionalized PEG.

Applications of Peg4 Ch2co2tbu 2 As a Molecular Building Block

Integration into Advanced Polymer Architectures

The structure of PEG4-(CH2CO2tBu)2, with its two terminal protected carboxyl groups linked by a flexible PEG chain, makes it suitable for incorporation into various polymer structures.

Fabrication of PEG-Based Copolymers and Cross-linked Networks

PEG-based compounds, including those with protected functionalities like this compound, are utilized in the synthesis of copolymers and cross-linked networks. Copolymers are polymers derived from more than one type of monomer. omu.edu.tr Cross-linked networks involve polymer chains interconnected to form a network structure. omu.edu.tr The terminal protected carboxylic acid groups in this compound can be deprotected to yield free carboxylic acids, which can then participate in polymerization reactions, such as condensation or addition reactions, with other monomers or cross-linking agents. This allows for the creation of polymers with tailored properties.

Role in Modulating Polymer Flexibility and Hydrophilicity

The PEG segment within this compound is a hydrophilic and flexible polyether chain. When incorporated into polymer architectures, the PEG component contributes to increased water solubility and flexibility of the resulting material. This is particularly important in applications where interaction with aqueous environments or biological systems is desired. The length of the PEG chain can influence properties such as viscosity, solubility, and biocompatibility of the polymer.

Utility in Bioconjugation Strategies

Bioconjugation involves the covalent attachment of two molecules, at least one of which is a biomolecule. PEG-based linkers are widely used in bioconjugation due to their ability to enhance solubility and provide a flexible spacer between conjugated molecules. smolecule.combeilstein-journals.org

As a Precursor for Bifunctional or Heterobifunctional Linkers

This compound can serve as a precursor for the synthesis of bifunctional or heterobifunctional linkers. Upon deprotection of the tert-butyl ester groups under acidic conditions, the compound yields a PEG linker with two free carboxylic acid groups (a homobifunctional linker). cd-bioparticles.netaxispharm.com Further chemical modifications can be performed on these carboxylic acid groups or the PEG backbone to introduce different reactive functionalities, leading to heterobifunctional linkers with orthogonal reactivity. These linkers are crucial for selectively coupling biomolecules (e.g., proteins, peptides, nucleic acids) or other molecules to surfaces or to each other. smolecule.combeilstein-journals.org

Functionalization of Surfaces and Nanomaterials for Enhanced Biocompatibility

Surface functionalization of materials and nanomaterials with PEG is a common strategy to improve their biocompatibility and alter their interactions with biological systems. e3s-conferences.orgresearchgate.netwu.ac.thbio-integration.org PEGylation, the process of attaching PEG chains to a surface or molecule, can reduce non-specific protein adsorption, minimize immune recognition, and enhance stability and circulation time in the body. researchgate.netwu.ac.thbio-integration.org this compound, after deprotection and/or further functionalization, can be used to modify the surface of nanomaterials or other substrates, providing a hydrophilic and biocompatible layer. The terminal carboxylic acid groups, once deprotected, can serve as anchoring points for attaching targeting ligands, therapeutic agents, or other biomolecules, thereby enabling targeted delivery or improved cellular interactions. e3s-conferences.orgresearchgate.netnih.gov

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of specific target proteins. medchemexpress.commdpi.com A typical PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two ligands. medchemexpress.commdpi.com

PEG-based linkers are frequently used in the design and synthesis of PROTACs due to their flexibility, solubility-enhancing properties, and ability to span the required distance between the target protein and the E3 ligase to facilitate the formation of a ternary complex. medchemexpress.comnih.gov this compound, or derivatives synthesized from it, can be employed as a linker component in PROTACs. The protected carboxylic acid can be deprotected and coupled to either the target protein ligand or the E3 ligase ligand, creating the necessary connection. The PEG4 unit provides a flexible spacer of defined length, which is critical for optimizing the formation of the ternary complex and subsequent ubiquitination and degradation of the target protein. mdpi.comnih.gov Research findings indicate that the linker structure and length significantly affect the activity of synthesized PROTACs. nih.gov

Influence on Ternary Complex Formation and Stability

The efficacy of a PROTAC is directly linked to its ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase. researchgate.net The linker plays a critical role in mediating the interactions within this complex. The chemical nature and flexibility of the linker can influence the binding affinity and cooperativity between the PROTAC, the target protein, and the E3 ligase. researchgate.net

PEG-based linkers, including those incorporating the PEG4 unit, can influence ternary complex formation by providing a flexible scaffold that allows the protein and ligase to come into close proximity and adopt the necessary orientation for ubiquitination. The hydrophilic nature of PEG can also impact the interactions within the cellular environment. Research indicates that productive secondary interactions yielded by the linker can significantly impact ternary complex stabilization.

The stability of the ternary complex is also crucial for sustained target protein degradation. researchgate.net Linker design, including the length and flexibility provided by units like PEG4, can affect the half-life of the ternary complex. Studies investigating ternary complex formation often utilize techniques like NanoBRET to monitor the interaction in live cells and assess the kinetics and stability of the complex. promega.com While direct studies specifically detailing the influence of this compound on ternary complex formation and stability were not extensively found, the general principles of PEG linker design in PROTACs highlight the importance of such building blocks in mediating these crucial interactions.

Application in Controlled Release Systems as a Building Block

PEG derivatives are widely utilized in the design of controlled release systems due to their biocompatibility, low immunogenicity, and ability to modify the pharmacokinetic properties of encapsulated or conjugated molecules. aablocks.com PEGylation, the process of conjugating PEG to a molecule or nanoparticle, can enhance solubility, extend circulation half-life, and reduce non-specific interactions. smolecule.com

This compound, with its protected carboxylic acid groups, can serve as a building block for creating PEG-based components of controlled release systems. Upon deprotection, the free carboxylic acid groups can be used to conjugate to drugs, targeting ligands, or polymeric structures. This allows for the creation of drug delivery systems where the release of the therapeutic agent is controlled by the degradation of the linker or the matrix in which it is embedded.

While specific examples of this compound directly being used in controlled release systems were not prominently featured in the search results, related PEG derivatives with similar functional groups are employed in this area. For instance, PEG linkers are used in the development of antibody-drug conjugates and in drug delivery systems. aablocks.comdcchemicals.com The ability to incorporate a hydrophilic PEG spacer and a cleavable or activatable functional group (after deprotection of the tert-butyl ester) makes this compound a suitable candidate for the synthesis of materials or conjugates intended for controlled release applications.

Computational and Theoretical Investigations of Pegylated Systems Derived from Peg4 Ch2co2tbu 2

Molecular Dynamics Simulations of PEG Linker Conformations

Molecular dynamics simulations are widely used to study the conformational behavior and dynamics of polymers, including polyethylene (B3416737) glycol chains. These simulations track the movement of atoms and molecules over time, providing information about preferred conformations, flexibility, and interactions with the surrounding environment. Studies on short linear PEG chains, such as PEG4, have been a focus of molecular simulations, particularly in the context of developing accurate force fields that can reasonably predict their conformation and interactions nih.govresearchgate.net.

Quantum Chemical Calculations for Reactive Site Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for analyzing the electronic structure and reactivity of molecules at an atomic level. These methods can provide insights into properties like charge distribution, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential, which are crucial for understanding where a molecule is likely to react.

For PEG4-(CH2CO2tBu)2, quantum chemical calculations can be applied to analyze the reactive sites, particularly the ether oxygen atoms within the PEG chain and the carbonyl carbon atoms of the ester and tert-butyl ester groups. The ether oxygens are known to be nucleophilic due to the presence of lone pairs of electrons. The carbonyl carbons are electrophilic centers, susceptible to nucleophilic attack, although the reactivity of the tert-butyl ester is typically lower than that of a free carboxylic acid or activated ester due to the steric hindrance and electronic effects of the tert-butyl group.

Quantum chemical studies on related molecules containing ester groups have investigated their electronic properties and reactivity researchgate.netmdpi.comescholarship.org. These calculations can determine partial charges on atoms, providing a map of the molecule's electrostatic potential, which indicates regions of positive and negative charge that can participate in intermolecular interactions or reactions. For example, studies have shown that the carbon atom of an ester group is typically electron-deficient and therefore an electrophilic site mdpi.com. The tert-butyl group's influence on the electron density around the ester can also be assessed through these calculations. Analyzing the frontier molecular orbitals (HOMO and LUMO) can also provide insights into the molecule's potential to donate or accept electrons in chemical reactions.

In Silico Modeling of Interactions in PEGylated Conjugates

In silico modeling plays a vital role in predicting and understanding the interactions of PEGylated molecules with various biological and non-biological entities. This includes interactions with proteins, cell membranes, nanoparticles, and other molecules in solution. Techniques such as molecular docking and molecular dynamics simulations are commonly employed for this purpose.

Modeling the interactions of conjugates formed using this compound would involve simulating the behavior of the full conjugate. MD simulations can reveal how the PEG4 linker affects the conformation of the attached molecule and how the conjugate interacts with solvent molecules or target sites. For example, simulations have been used to study the interactions between PEG and proteins, showing how PEG can influence protein stability and dynamics nih.govacs.orgonsager.cn. The length and flexibility of the PEG linker are key parameters that can be explored through in silico modeling to optimize the properties of the conjugate for specific applications, such as targeted drug delivery dovepress.comnih.gov.

Prediction of Conformational Preferences of this compound in Different Environments

The conformational preferences of this compound are expected to be highly dependent on the environment, particularly the solvent. PEG chains are known to be highly flexible and can adopt different conformations in aqueous and organic solvents rsc.org. In water, PEG is highly hydrated, and the chain tends to be more extended due to favorable interactions with water molecules through hydrogen bonding with the ether oxygens escholarship.org. In less polar organic solvents, the PEG chain may exhibit more collapsed or compact conformations.

The presence of the relatively bulky and hydrophobic tert-butyl ester groups at both ends of the PEG4 chain will also play a significant role in determining the conformational preferences, especially in different solvent environments. In aqueous solutions, these hydrophobic groups might drive the molecule to adopt conformations that minimize their exposure to water, potentially leading to more collapsed structures compared to a simple PEG4 chain. In organic solvents, these interactions would be less pronounced. Computational studies can quantify these effects by analyzing properties like the radial distribution functions of solvent molecules around different parts of the solute and the potential of mean force between the terminal groups. rsc.org.

Computational studies can also explore the energy landscape of this compound to identify stable conformers and the energy barriers between them nih.govgoogle.com. Techniques like conformational searching combined with energy minimization using molecular mechanics or quantum mechanics can help map out the accessible conformational space and predict the most energetically favorable structures in a given environment google.comcomputational-chemistry.co.uk.

Table 1: Computed Properties of this compound

PropertyValueReference
Molecular Weight378.5 g/mol PubChem nih.gov
XLogP3-AA1.4PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count8PubChem nih.gov
Rotatable Bond Count16PubChem nih.gov
Exact Mass378.22536804 DaPubChem nih.gov
Monoisotopic Mass378.22536804 DaPubChem nih.gov
Topological Polar Surface Area89.5 ŲPubChem nih.gov
Heavy Atom Count26PubChem nih.gov
Formal Charge0PubChem nih.gov
Complexity357PubChem nih.gov

Future Research Directions and Unexplored Potential

Development of Novel Reaction Chemistries for PEG4-(CH2CO2tBu)2 Derivatization

The utility of this compound begins with the deprotection of its tert-butyl ester groups, typically under acidic conditions, to reveal the corresponding diacid. This diacid is a versatile precursor for a wide array of derivatizations. Future research is poised to expand beyond standard amide bond formations to more sophisticated and efficient conjugation chemistries.

One promising avenue is the development of one-pot, multi-reaction sequences following deprotection. This could involve the in-situ activation of the unmasked carboxylic acids, for example using carbodiimides like EDC or more advanced coupling agents like HATU, to directly react with a variety of nucleophiles. broadpharm.com This would streamline synthetic workflows and minimize purification steps.

Furthermore, the diacid can be converted into a range of other functional groups. For instance, reduction of the carboxylic acids would yield a diol, which can be further functionalized. Alternatively, conversion to dialdehydes would open up possibilities for hydrazone and oxime ligations, which are valuable bioorthogonal reactions. mdpi.com The synthesis of heterobifunctional derivatives from the symmetric diacid also presents a significant area for exploration. This could be achieved by statistical mono-functionalization followed by purification, or through the development of novel protecting group strategies that allow for sequential modification of the two carboxyl groups.

Research could also focus on leveraging the diacid intermediate to create photo-cleavable or other stimuli-responsive linkages, expanding the toolkit for creating "smart" biomaterials. The exploration of enzymatic modifications of the terminal groups could also lead to greener and more specific derivatization pathways.

Advanced Applications in Bio-Inspired Materials and Responsive Systems

The inherent properties of the PEG4 spacer—flexibility, biocompatibility, and hydrophilicity—make this compound an ideal building block for advanced, bio-inspired materials. chempep.comnih.gov Future applications will likely move beyond simple bioconjugation to the creation of complex, functional systems that mimic biological processes. nih.gov

Stimuli-Responsive Systems: An exciting frontier is the incorporation of this compound derivatives into stimuli-responsive materials. researchgate.net For example, by linking it to molecules that change conformation or solubility in response to pH, redox potential, or specific enzymes, it is possible to create drug delivery systems that release their payload only in the target microenvironment, such as a tumor. sigmaaldrich.comnih.gov The flexible PEG4 linker can provide the necessary spatial freedom for these molecular changes to occur.

Bio-Inspired Hydrogels: PEG-based hydrogels are widely used in tissue engineering and controlled drug release. researchgate.netresearchgate.net The bifunctional nature of the deprotected this compound makes it an excellent crosslinker for forming hydrogels. mdpi.com Future research could focus on creating hydrogels with tunable mechanical properties by varying the crosslinking density or by incorporating other functional monomers. These bio-inspired hydrogels could be designed to mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration. researchgate.net

Surface Modification: The "stealth" properties of PEG are well-known to reduce non-specific protein adsorption on material surfaces. Derivatives of this compound can be used to create biocompatible coatings for medical devices and nanoparticles. mdpi.com Research can be directed towards creating surfaces with controlled densities of tethered biomolecules, using the bifunctionality of the linker to attach both to the surface and to a specific ligand. This could lead to improved biosensors, targeted drug delivery vehicles, and more biocompatible implants. chempep.commdpi.com

Integration with Orthogonal Chemical Strategies for Complex Molecular Assembly

The assembly of complex molecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), relies heavily on orthogonal chemical strategies. biochempeg.comsigmaaldrich.com Orthogonality refers to the ability to perform a chemical reaction on one functional group in a molecule without affecting other, different functional groups. iris-biotech.de The tert-butyl ester groups of this compound are a key component of such strategies, as they are stable to a wide range of reaction conditions but can be selectively removed with acid. biochempeg.com

Future research will likely see the increased use of this compound in combination with other protecting groups and bioorthogonal "click" reactions. For instance, a synthetic scheme could involve a molecule with an azide (B81097) or alkyne for click chemistry, a base-labile protecting group, and the acid-labile tert-butyl esters of the PEG4 linker. This would allow for a three-step, sequential modification of the molecule, enabling the construction of highly complex and precisely defined structures. The commercial availability of PEG linkers with pre-installed click chemistry handles, like propargyl groups, already points in this direction. cd-bioparticles.net

The development of PROTACs, which are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, is a particularly promising application. precisepeg.comnih.gov The length and composition of the linker are critical for the efficacy of a PROTAC. biochempeg.com The defined, monodisperse nature of the PEG4 linker in this compound is highly advantageous here, allowing for precise control over the distance and orientation of the two binding moieties. nih.gov Future work will involve the synthesis of libraries of PROTACs with varying linker lengths, using building blocks like this compound, to optimize their protein degradation activity.

Challenges and Opportunities in Scalable Synthesis for Research Applications

While this compound and other monodisperse PEG derivatives are invaluable research tools, their scalable synthesis presents significant challenges that also create opportunities for innovation.

Challenges:

Purification: PEGs are often oily or waxy substances, which can make purification by traditional column chromatography difficult, especially on a large scale. thieme-connect.com Separating closely related PEG species, such as those with slightly different numbers of ethylene (B1197577) glycol units, is a major challenge. nih.gov

Cost: The cost of starting materials and the labor-intensive nature of the synthesis make monodisperse PEGs significantly more expensive than their polydisperse counterparts. This can be a limiting factor for large-scale research applications.

Opportunities:

Solid-Phase Synthesis: Adapting the synthesis of this compound to a solid-phase methodology could greatly simplify purification. nih.gov In solid-phase synthesis, the growing PEG chain is attached to a resin, and excess reagents and byproducts are simply washed away after each step. This approach has the potential for automation and could significantly reduce the cost and time required for synthesis. nih.gov

Improved Synthetic Methods: There is an ongoing need for more efficient synthetic methods. This includes the development of new catalysts and reaction conditions that can drive reactions to completion with high selectivity, minimizing the formation of byproducts. acs.org For example, the use of KHMDS to promote the Williamson ether synthesis has been shown to dramatically improve efficiency. acs.org One-pot synthesis strategies that combine deprotection and coupling steps could also streamline the process. beilstein-journals.org

Novel Purification Techniques: The development of non-chromatographic purification methods is a key area of opportunity. One innovative approach involves the complexation of PEGs with metal salts, such as MgCl2, to induce precipitation and allow for purification by simple filtration. thieme-connect.com Exploring and optimizing such methods could make the production of monodisperse PEGs more scalable and cost-effective.

The continued development of more efficient and scalable synthetic routes for compounds like this compound will be crucial for unlocking their full potential in academic research and the development of next-generation therapeutics and advanced materials.

Q & A

Basic Research Questions

Q. What are the key structural components of PEG4-(CH2CO2tBu)2, and how do they influence its reactivity in synthetic applications?

  • Methodological Answer : The compound comprises three functional units: (1) a polyethylene glycol (PEG4) spacer for solubility and biocompatibility, (2) two tert-butyl ester (-CO2tBu) groups acting as acid-labile protecting moieties, and (3) a central methylene (-CH2-) linker. The PEG4 chain enhances aqueous solubility and reduces immunogenicity, while the tert-butyl esters require acidic conditions (e.g., trifluoroacetic acid) for deprotection to expose carboxylic acids for downstream conjugation . Researchers should validate structural integrity via NMR (e.g., disappearance of tert-butyl peaks at ~1.4 ppm post-deprotection) and monitor solubility shifts in polar vs. nonpolar solvents.

Q. What solvent systems are optimal for dissolving this compound, and how does solubility affect its application in bioconjugation?

  • Methodological Answer : The compound dissolves readily in DCM, DMF, DMSO, and THF due to its PEG4 chain, but limited solubility in water before deprotection. Post-deprotection (yielding PEG4-(CH2CO2H)2), aqueous solubility increases significantly. Researchers should pre-screen solvents using dynamic light scattering (DLS) to confirm colloidal stability and avoid aggregation in reaction mixtures .

Q. How can researchers verify the purity of this compound post-synthesis, and what analytical techniques are recommended?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (210–220 nm) or mass spectrometry (LC-MS) is critical for purity assessment. Reverse-phase columns (C18) with acetonitrile/water gradients effectively separate this compound from impurities. Quantify tert-butyl removal efficiency via FT-IR (loss of ester C=O stretch at ~1730 cm⁻¹) .

Advanced Research Questions

Q. How can reaction parameters (e.g., temperature, catalyst loading) be optimized for tert-butyl deprotection in this compound to maximize yield and minimize side reactions?

  • Methodological Answer : Acidic deprotection (e.g., 95% TFA in DCM, 2–4 hours at 0–25°C) is standard. Kinetic studies using in situ NMR can identify side reactions (e.g., PEG chain degradation). Researchers should compare yields under nitrogen vs. ambient conditions to assess oxidation risks. Post-deprotection, neutralize excess acid with cold ether precipitation or ion-exchange resins .

Q. What strategies mitigate steric hindrance during CuAAC reactions when using this compound as a linker in bioconjugation?

  • Methodological Answer : Steric effects from the PEG4 chain can reduce reaction efficiency. Pre-activating the alkyne with copper(I) iodide (5–10 mol%) in DMSO/H2O mixtures enhances catalytic turnover. Use azides with short spacers (e.g., azido-PEG2-NHS) to improve accessibility. Monitor reaction progress via click chemistry-specific fluorophores (e.g., BODIPY-azide) .

Q. How do researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

  • Methodological Answer : Discrepancies often arise from batch-to-batch variability in PEG chain length or residual moisture. Standardize solvent preparation (e.g., anhydrous DMF stored over molecular sieves) and characterize lot-specific solubility via cloud-point titration. Cross-validate using differential scanning calorimetry (DSC) to detect crystallinity variations .

Q. What computational modeling approaches are suitable for predicting this compound behavior in drug delivery systems?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) can model PEG4 chain hydration and self-assembly. Pair with experimental Small-Angle X-ray Scattering (SAXS) to validate micelle formation radii. Adjust parameters for tert-butyl ester hydrophobicity to match in vitro release profiles .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for this compound in biomaterials?

  • Methodological Answer :

  • Feasible : Design small-scale deprotection trials (mg quantities) before scaling.
  • Novel : Explore dual-functionalization (e.g., this compound as a pH-sensitive linker).
  • Ethical : Ensure waste protocols for TFA disposal.
  • Relevant : Align with NIH guidelines for biocompatible polymer research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.